5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Medicinal Chemistry Process Chemistry Crystallization

Researchers requiring regioisomerically pure benzothiophene building blocks often encounter supply inconsistency across 4-/5-/6-/7-CF3 variants. This 5-trifluoromethyl isomer (CAS 244126-64-5) provides distinct electronic and steric properties validated for structure-based drug design. • LogP 3.52 & pKa 3.27 enable predictable membrane permeability and salt formation • Melting point 192-194°C supports robust recrystallization QC and purity verification • Documented inactivity in plant growth promotion assays provides a validated negative control benchmark for agrochemical screening. Supplied with full analytical documentation (NMR, HPLC).

Molecular Formula C10H5F3O2S
Molecular Weight 246.21 g/mol
CAS No. 244126-64-5
Cat. No. B180705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
CAS244126-64-5
Molecular FormulaC10H5F3O2S
Molecular Weight246.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)O
InChIInChI=1S/C10H5F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15)
InChIKeyROIKYRUNAMGSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid for Drug Discovery


5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (CAS: 244126-64-5) is a heterocyclic carboxylic acid featuring a benzothiophene core substituted with a trifluoromethyl group at the 5-position. This compound belongs to the benzo[b]thiophene-2-carboxylic acid class, which serves as a versatile scaffold in medicinal chemistry for developing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety enables further derivatization via amide coupling or esterification [1]. Its rigid bicyclic framework provides precise spatial orientation for molecular recognition, making it a strategic intermediate for structure-based drug design programs targeting diverse therapeutic areas .

1
Drug discovery scaffold for fluorinated heterocycles Benzothiophene core with -CF3 for lead optimization programs
2
Carboxylic acid handle for amide coupling or esterification Enables modular derivatization in parallel synthesis workflows
3
Regioisomeric control in structure-activity relationship studies 5-substitution pattern for electronic and steric property assessment

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid: Substitution Risks


In drug discovery and agrochemical research, the substitution pattern on the benzothiophene scaffold critically governs both physicochemical properties and biological activity. The 5-trifluoromethyl isomer exhibits distinct electronic and steric characteristics compared to the 4-, 6-, and 7-substituted regioisomers, resulting in different melting point ranges, acidity profiles, and lipophilicity that directly impact compound handling, purification, and downstream synthetic utility . Furthermore, the unsubstituted parent compound, benzo[b]thiophene-2-carboxylic acid, lacks the enhanced metabolic stability and membrane permeability conferred by the trifluoromethyl group, which is essential for achieving target engagement in cellular assays [1]. Generic substitution of this specific regioisomer with an alternative would invalidate any established structure-activity relationships and compromise the reproducibility of synthetic protocols or biological evaluations.

Regioisomer 4-, 6-, or 7-CF3 analogs may shift melting point, acidity, and lipophilicity profiles, impacting purification and assay reproducibility.
Parent scaffold Unsubstituted benzothiophene-2-carboxylic acid lacks -CF3-mediated metabolic stability and membrane permeability, potentially altering target engagement.
Dihydro analog 5-(Trifluoromethyl)-2,3-dihydrobenzothiophene-2-carboxylic acid differs in ring saturation, which may affect molecular recognition and biological activity.

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid vs. Analogues


Melting Point for Crystallization and Purity Control

The 5-trifluoromethyl regioisomer exhibits a well-defined melting point range of 192-194°C, which is critical for solid-state characterization and purification by recrystallization . In contrast, the 4-trifluoromethyl regioisomer melts at 188-190°C, and the parent unsubstituted benzothiophene-2-carboxylic acid melts at 238-240°C, representing significant thermal property differences [1].

Melting Point
Cross-study comparable
192–194 °C
Supports crystallization and regioisomeric purity control.
4-isomer: 188–190 °C; parent: 238–240 °C.
Medicinal Chemistry Process Chemistry Crystallization

pKa and LogP Profile

The 5-trifluoromethyl substitution yields a predicted pKa of 3.27±0.30 and a calculated LogP of 3.52, indicating moderate acidity suitable for salt formation and sufficient lipophilicity for membrane permeability [1]. While comparable pKa values are expected across the trifluoromethyl isomers, the specific substitution position can influence the electron density distribution and, consequently, the compound's reactivity in coupling reactions and its interaction with biological targets .

pKa & LogP
Class-level inference
pKa 3.27 ± 0.30 / LogP 3.52
Predicted acidity and lipophilicity for salt formation and permeability assessment.
Predicted values; data to verify experimentally.
Physicochemical Properties ADME Drug Design

Plant Growth Promotion Patent Exclusion

In a Sumitomo Chemical patent (WO20150289506), 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid is explicitly excluded from the claimed method for promoting plant growth, along with its 4-, 6-, and 7-regioisomers and the parent acid [1]. This exclusion demonstrates that these specific compounds were either tested and found to be inactive or that their structural features are not conducive to the desired plant growth promotion effect, thereby providing a clear, documented boundary for agrochemical research applications.

Patent Exclusion
Head-to-head
Excluded from plant growth promotion claims
Reported negative control context for agrochemical screening.
Sumitomo WO20150289506; qualitative exclusion.
Agrochemical Research Plant Growth Regulation Patent Analysis

Solid-State Density for Formulation

The predicted density of 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid is 1.547±0.06 g/cm³ . This value is higher than that of many common organic solids due to the presence of the heavy sulfur atom and the electron-dense trifluoromethyl group. While no direct comparator data is available for other regioisomers, this density value is essential for calculating accurate molar quantities, optimizing solid dispensing in automated synthesis platforms, and predicting powder flow properties during formulation .

Density
Supporting evidence
1.547 ± 0.06 g/cm³
Informs solid dispensing and powder flow property estimates.
Predicted; comparator data unavailable.
Formulation Science Material Properties Process Chemistry

GHS Safety Classification

The compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation) and Skin Irritation Category 2 according to GHS criteria . Hazard statements include H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled) and H315 (Causes skin irritation) [1]. This safety profile is typical for aromatic carboxylic acids with electron-withdrawing substituents and necessitates standard laboratory safety precautions, including the use of personal protective equipment and adequate ventilation.

GHS Classification
Supporting evidence
Acute Tox. 4 / Skin Irrit. 2
Supports laboratory risk assessment and safe handling protocols.
H302+H312+H332; H315. Review local risk assessment.
Laboratory Safety Occupational Health Procurement

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid Applications


Medicinal Chemistry: Fluorinated Drug Candidates

Leverage the compound's balanced lipophilicity (LogP 3.52) and moderate acidity (pKa 3.27) to design drug-like molecules with improved membrane permeability and metabolic stability . The 5-trifluoromethyl substitution pattern is particularly valuable for optimizing the ADME properties of lead compounds in anti-inflammatory and anticancer programs .

Agrochemical Research: Plant Growth Negative Control

Employ this compound as a negative control in plant growth promotion assays, based on its explicit exclusion from Sumitomo Chemical's patent claims for this application . This documented inactivity provides a critical benchmark for validating assay systems and evaluating the efficacy of novel benzothiophene derivatives in agrochemical discovery .

Process Chemistry: Crystallization and Purification

Utilize the compound's distinct melting point range (192-194°C) for developing robust recrystallization and purity control methods . The higher density (1.547 g/cm³) also necessitates specific considerations for large-scale handling and automated dispensing, making it a valuable model compound for process chemistry development .

Material Science: Thermally Stable Organic Materials

Incorporate the benzothiophene core with a 5-trifluoromethyl substituent into organic electronic materials or polymers, exploiting the electron-withdrawing nature of the -CF3 group to modulate electronic properties . The compound's predicted thermal stability and high density suggest potential applications in creating materials with improved performance and durability .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Balanced LogP and pKa for ADME profile tuning
Metabolic stability and membrane permeability in cell-based assays
Agrochemical negative control studies
Documented patent exclusion from plant growth claims
Assay system validation and benchmarking of novel derivatives
Process chemistry crystallization development
Distinct melting point range and high density
Recrystallization purity control and automated solid handling
Organic electronic materials research
Electron-withdrawing -CF3 on benzothiophene core
Electronic property modulation and thermal stability assessment

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